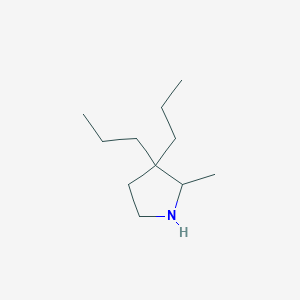
2-Methyl-3,3-dipropylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,3-dipropylpyrrolidine is a nitrogen-containing heterocyclic compound It belongs to the class of pyrrolidines, which are five-membered rings containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3-dipropylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpyrrolidine with propyl halides in the presence of a base can yield this compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3,3-dipropylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
2-Methyl-3,3-dipropylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3,3-dipropylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity. The pathways involved may include binding to the active site of enzymes or interacting with receptor sites on cell membranes, leading to changes in cellular signaling and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyrrolidine: A simpler analog with one methyl group.
3,3-Dipropylpyrrolidine: A compound with two propyl groups but lacking the methyl group.
N-Methylpyrrolidine: A compound with a methyl group attached to the nitrogen atom.
Uniqueness
2-Methyl-3,3-dipropylpyrrolidine is unique due to the presence of both methyl and dipropyl groups on the pyrrolidine ring. This structural feature imparts distinct steric and electronic properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, which can be exploited in drug design and other scientific research areas.
Propriétés
Formule moléculaire |
C11H23N |
|---|---|
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
2-methyl-3,3-dipropylpyrrolidine |
InChI |
InChI=1S/C11H23N/c1-4-6-11(7-5-2)8-9-12-10(11)3/h10,12H,4-9H2,1-3H3 |
Clé InChI |
MNNLJBIROQTNJN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCNC1C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)

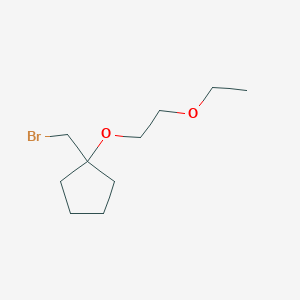

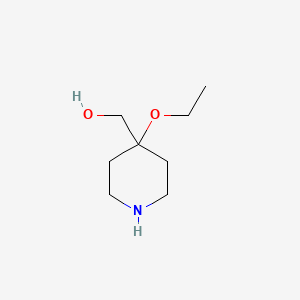
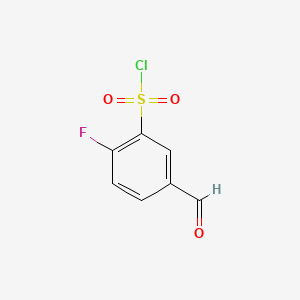
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
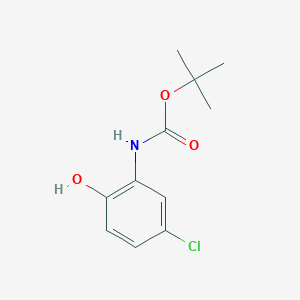


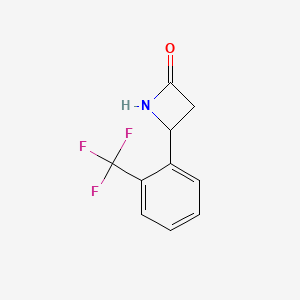
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
